molecular formula C11H11ClFN B2655983 3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287299-02-7

3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2655983
CAS No.: 2287299-02-7
M. Wt: 211.66
InChI Key: NJFQZUNEZYZNBA-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These derivatives are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The compound is of interest in various fields, including medicinal chemistry, due to its potential as a bioisostere for phenyl rings and other aromatic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical reactions, such as the addition of propellane to diacetyl, followed by haloform reactions to produce the desired bicyclo[1.1.1]pentane derivatives . These methods are efficient and can be scaled up to produce significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on target proteins, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as:

Uniqueness

3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can impart distinct electronic and steric properties, making the compound particularly useful in specific applications .

Properties

IUPAC Name

3-(2-chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN/c12-9-2-1-7(13)3-8(9)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFQZUNEZYZNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=C(C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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